[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-11-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-20(2)8-7-13-14(26-20)9-15(24-10-16(21)22)17-11-5-3-4-6-12(11)19(23)25-18(13)17/h9H,3-8,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOASZURICDSIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)O)C4=C(CCCC4)C(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid are specific enzymes and receptors involved in inflammatory and oxidative stress pathways. These targets include cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which play crucial roles in mediating inflammation and cellular responses to stress .
Mode of Action
The compound interacts with its targets by inhibiting the activity of COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Additionally, it modulates the NF-κB pathway, leading to decreased transcription of inflammatory cytokines and other mediators. This dual action results in a significant reduction in inflammation and oxidative stress .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, reducing the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. The modulation of the NF-κB pathway impacts various downstream effects, including the suppression of genes involved in inflammatory responses, cell proliferation, and survival .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the compound’s action results in decreased levels of inflammatory mediators and oxidative stress markers. At the cellular level, this leads to reduced inflammation, pain, and tissue damage. The overall effect is an improvement in conditions characterized by chronic inflammation and oxidative stress .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs or dietary components can affect its pharmacokinetics and overall effectiveness.
This comprehensive understanding of this compound’s mechanism of action highlights its potential as a therapeutic agent in managing inflammatory and oxidative stress-related conditions.
: [Source 1] : [Source 2] : [Source 3] : [Source 4] : [Source 5] : [Source 6]
Biological Activity
The compound [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid (CAS Number: 1324057-90-0) is a complex organic molecule belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H22O6 |
| Molecular Weight | 358.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1324057-90-0 |
Synthesis
The synthesis of this compound typically involves multiple steps including condensation reactions under controlled conditions. Various catalysts and solvents are used to facilitate the reaction and improve yield. The detailed synthetic routes can be found in chemical literature focusing on flavonoid derivatives .
Antioxidant Properties
Flavonoids are widely recognized for their antioxidant properties. Studies have shown that compounds similar to this compound exhibit significant free radical scavenging activity. This is essential in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in various cell lines. For instance, it has been shown to reduce the expression of inflammatory markers in Aβ25–35-induced PC12 cells .
Cytotoxicity Against Cancer Cells
The cytotoxic activity of this compound has been evaluated against various cancer cell lines. In studies comparing its effects on human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT116), it exhibited promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Studies
-
Study on Cytotoxicity :
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 and HCT116 cell lines.
- Findings : The compound showed significant cytotoxicity with IC50 values of 16.19 ± 1.35 µM against HCT116 and 17.16 ± 1.54 µM against MCF-7 cells.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory potential in a model of neuroinflammation.
- Findings : The compound inhibited the expression of cytokines and showed protective effects on neuronal cells exposed to toxic stimuli.
The biological activity of this compound is believed to involve multiple mechanisms:
- Antioxidant Activity : Scavenging of free radicals and modulation of oxidative stress pathways.
- Anti-inflammatory Pathways : Inhibition of NF-kB signaling and reduction of pro-inflammatory cytokines.
- Apoptotic Induction in Cancer Cells : Triggering apoptotic pathways leading to cancer cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzo[c]chromene Cores
Compound A : 2,2′-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid ()
- Structure : Shares the benzo[c]chromene core but lacks dimethyl groups and hexahydro rings. Features two oxyacetic acid groups at positions 1 and 3.
- Properties : Higher water solubility (logP ~1.2) due to dual carboxylic acid groups, but reduced metabolic stability compared to the target compound.
Compound B: (5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetic acid ()
- Structure: Pyrano[2,3-f]chromen core with 4,8,8-trimethyl and methoxy substitutions.
- Properties : Lower solubility (logP ~3.5) due to methoxy and trimethyl groups.
- 1.8 for the target compound) .
NSAID Analogues with Acetic Acid Moieties
Compound C : [2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000) ()
- Structure : Dihydro-pyrrolizine core with dimethyl and aryl substitutions.
- Activity : Dual COX/LOX inhibition (COX-2 IC~50~ = 0.2 µM; 5-LOX IC~50~ = 1.5 µM), unlike the target compound’s primary COX-2 selectivity .
Compound D : 2-[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide ()
- Structure : Replaces the acetic acid group with acetamide.
- Properties : Reduced solubility (logP ~2.8) and altered pharmacokinetics (slower renal clearance).
- Activity : Weaker anti-inflammatory activity (ED~50~ = 45 mg/kg vs. 28 mg/kg for the target compound in carrageenan-induced edema models) .
Chromene Derivatives with Modified Substituents
Compound E: 3-{4,8,8-Trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}propanoic acid ()
- Structure: Propanoic acid chain instead of oxyacetic acid.
- Properties : Longer alkyl chain increases lipophilicity (logP ~3.1) but reduces target engagement in vitro.
- Activity : Lower analgesic efficacy in hot-plate tests (latency increase = 22% vs. 38% for the target compound) .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid?
- Methodology : The synthesis typically involves coupling reactions to attach the acetic acid moiety to the heterocyclic core. For example, carbodiimide-based coupling agents like EDC and HOBt are used to activate carboxylic acids for nucleophilic attack by hydroxyl groups, as demonstrated in similar chromenone derivatives . Hetero-Diels-Alder reactions may also be employed to construct the fused benzo-pyrano-chromen system, leveraging dienophiles like cinnamic acid derivatives .
Q. How is NMR spectroscopy utilized to confirm the stereochemistry and axial interactions in this compound?
- Methodology : Proton NMR analysis focuses on coupling constants (e.g., axial-axial interactions in the thiopyrano fragment, with J values ~10.4–10.8 Hz) to confirm stereochemistry. For bicyclic systems, splitting patterns (triplets/doublets) in the 4.18–4.85 ppm range indicate rigid chair conformations, as observed in structurally related chromenones .
Q. What purification techniques are effective post-synthesis?
- Methodology : Liquid-liquid extraction (e.g., using ethyl acetate and aqueous HCl/NaHCO₃) followed by drying with anhydrous Na₂SO₄ and vacuum evaporation is standard. Column chromatography with silica gel or reverse-phase HPLC may resolve stereoisomers, particularly if the compound exhibits axial chirality .
Advanced Research Questions
Q. How can computational chemistry predict physicochemical properties relevant to bioavailability?
- Methodology : Tools like Schrödinger Suite or Gaussian calculate topological polar surface area (TPSA), hydrogen bond donors/acceptors, and logP values. For instance, a TPSA >70 Ų (common in polycyclic ethers) suggests poor membrane permeability, guiding formulation strategies like prodrug design .
Q. What methodologies address low yields in the final coupling step of synthesis?
- Methodology : Optimize reaction conditions by:
- Screening coupling agents (e.g., DCC vs. EDC/HOBt) .
- Varying solvents (DMF for solubility vs. dichloromethane for steric hindrance reduction).
- Employing microwave-assisted synthesis to enhance reaction rates and yields.
Q. How to resolve contradictions between experimental and computational hydrogen-bonding data?
- Methodology : Use X-ray crystallography to validate hydrogen-bond networks in the solid state. For solution-phase discrepancies, variable-temperature NMR or IR spectroscopy can assess dynamic hydrogen-bond interactions influenced by solvent polarity .
Q. What in vitro models are suitable for evaluating anticancer activity?
- Methodology : Screen against NCI-60 cell lines or patient-derived organoids. Dose-response assays (IC₅₀) and apoptosis markers (e.g., caspase-3 activation) are prioritized. Structural analogs with fused pyrano-chromen systems have shown activity against breast and colon cancer models .
Notes
- For structural analogs, prioritize peer-reviewed journals and patents (e.g., EP 4374877 A2 for heterocyclic synthesis protocols).
- Advanced questions emphasize mechanistic insights, while basic questions focus on foundational techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
